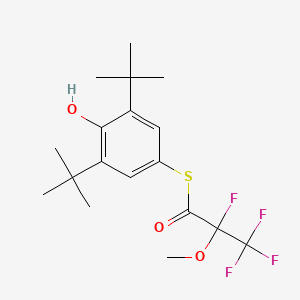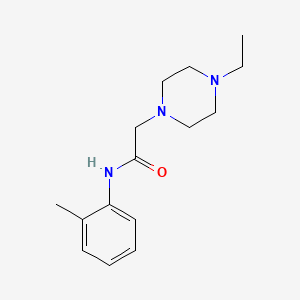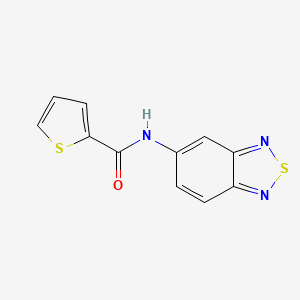
S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups, a hydroxyphenyl moiety, and a tetrafluoromethoxy group, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate typically involves multiple steps, starting with the preparation of key intermediates One common route involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with appropriate reagents to introduce the tetrafluoromethoxy groupThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The presence of reactive sites allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Chemistry: In chemistry, S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: It may also be investigated for its potential therapeutic effects in various diseases .
Industry: In the industrial sector, this compound can be used as a stabilizer in polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile additive in different industrial processes .
Mechanism of Action
The mechanism of action of S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate involves its interaction with molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The tetrafluoromethoxy group may enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is also a hindered phenolic antioxidant commonly used as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde:
Uniqueness: S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate stands out due to the presence of the tetrafluoromethoxy group, which imparts unique chemical properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F4O3S/c1-15(2,3)11-8-10(9-12(13(11)23)16(4,5)6)26-14(24)17(19,25-7)18(20,21)22/h8-9,23H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMJCEODLBBSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![2-[(4-Cyano-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B5371540.png)
![[2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate](/img/structure/B5371541.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)

![ethyl 3-{5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5371559.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5371580.png)
![2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5371587.png)
![ethyl (E)-3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate](/img/structure/B5371595.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5371630.png)
